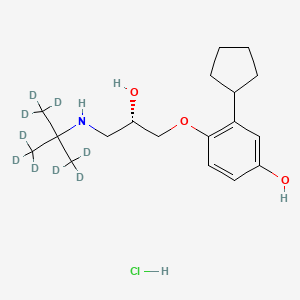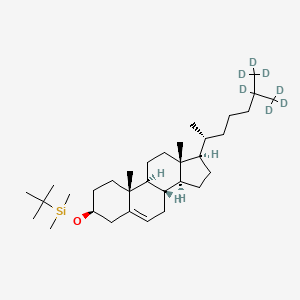
3-O-tert-Butyldimethylsilyl Cholesterol-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-tert-Butyldimethylsilyl Cholesterol-d7: is a deuterated derivative of 3-O-tert-Butyldimethylsilyl Cholesterol. This compound is often used in biochemical and proteomics research due to its unique properties. The deuterium labeling (indicated by the “d7” suffix) makes it particularly useful in mass spectrometry and other analytical techniques, as it allows for the differentiation between the labeled and unlabeled forms of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-tert-Butyldimethylsilyl Cholesterol-d7 typically involves the protection of the hydroxyl group at the 3-position of cholesterol with a tert-butyldimethylsilyl (TBDMS) group. The deuterium labeling is introduced during the synthesis of the cholesterol precursor. The general steps are as follows:
Protection of the Hydroxyl Group: Cholesterol is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine to form 3-O-tert-Butyldimethylsilyl Cholesterol.
Deuterium Labeling: The deuterium atoms are introduced by using deuterated reagents or solvents during the synthesis of the cholesterol precursor.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis equipment and rigorous quality control measures are essential for industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 3-O-tert-Butyldimethylsilyl Cholesterol-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with different protecting groups or functional groups.
Aplicaciones Científicas De Investigación
3-O-tert-Butyldimethylsilyl Cholesterol-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study cholesterol metabolism and related pathways.
Biology: Employed in studies of cell membrane structure and function due to its similarity to natural cholesterol.
Medicine: Utilized in research on cholesterol-related diseases and the development of cholesterol-lowering drugs.
Industry: Applied in the development of analytical methods for the detection and quantification of cholesterol and its derivatives.
Mecanismo De Acción
The mechanism of action of 3-O-tert-Butyldimethylsilyl Cholesterol-d7 involves its incorporation into biological membranes, where it mimics the behavior of natural cholesterol. The deuterium labeling allows researchers to track its distribution and metabolism using mass spectrometry. The compound interacts with various molecular targets, including membrane proteins and enzymes involved in cholesterol metabolism. The tert-butyldimethylsilyl group provides stability and protection to the hydroxyl group, preventing unwanted reactions during experiments.
Comparación Con Compuestos Similares
3-O-tert-Butyldimethylsilyl Cholesterol: The non-deuterated form of the compound.
3-O-tert-Butyldimethylsilyl 7β-Hydroxy Cholesterol-d7: A similar compound with a hydroxyl group at the 7β position.
3-O-tert-Butyldimethylsilyl Cholestanol-d7: A deuterated derivative of cholestanol with a TBDMS group at the 3-position.
Uniqueness: 3-O-tert-Butyldimethylsilyl Cholesterol-d7 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as mass spectrometry. This labeling allows for precise tracking and quantification of the compound in complex biological systems, making it a valuable tool in research.
Propiedades
Fórmula molecular |
C33H60OSi |
|---|---|
Peso molecular |
508.0 g/mol |
Nombre IUPAC |
tert-butyl-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C33H60OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h14,23-24,26-30H,11-13,15-22H2,1-10H3/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1/i1D3,2D3,23D |
Clave InChI |
CXIGRSVIJKSIQL-SIYIHCHISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



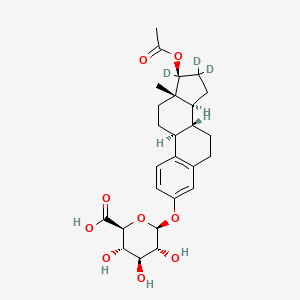
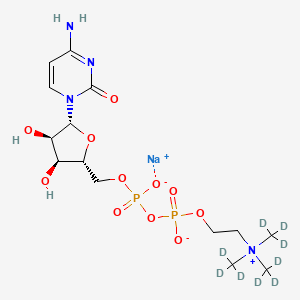


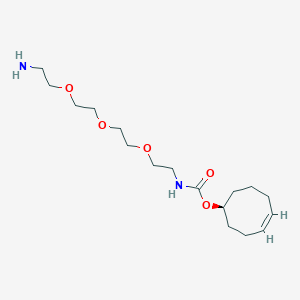
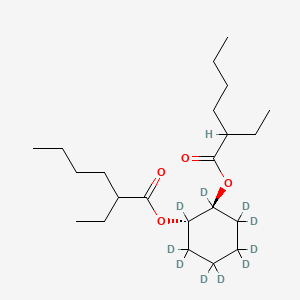
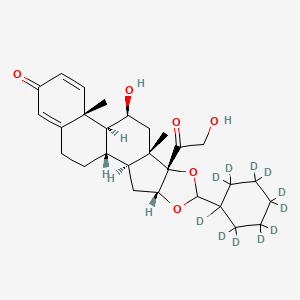

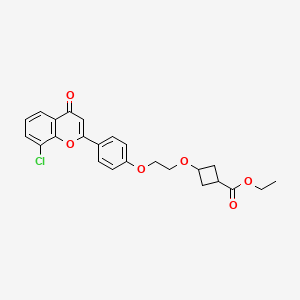

![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)

